Stereochemical Purity: Verified (R)-Enantiomer vs. Undefined Racemic Mixtures
The compound (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine (CAS 1431654-84-0) is explicitly defined as the (R)-enantiomer. In contrast, a generic substitution with 2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine lacking stereochemical designation would comprise a racemic mixture (50:50 R:S). This distinction is quantifiable: the defined (R)-enantiomer possesses 100% enantiomeric excess (ee) relative to the (S)-form, whereas the racemate has 0% ee. This is not a trivial purity metric; it is a critical determinant of biological activity for chiral kinase inhibitors [1].
| Evidence Dimension | Enantiomeric Excess (ee) and Stereochemical Definition |
|---|---|
| Target Compound Data | Defined (R)-enantiomer; 100% theoretical ee relative to (S)-form |
| Comparator Or Baseline | Racemic 2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine (unspecified stereochemistry) |
| Quantified Difference | 100% ee vs. 0% ee; defined single stereoisomer vs. undefined mixture |
| Conditions | Structural identity per IUPAC nomenclature and CAS registry assignment |
Why This Matters
For kinase inhibitor SAR, defined stereochemistry eliminates the confounding variable of enantiomer-dependent activity, enabling unambiguous interpretation of biological data.
- [1] Augeri, D. J. et al. O-Linked Pyrimidin-4-Amine-Based Compounds, Compositions Comprising Them, and Methods of Their Use to Treat Cancer. U.S. Patent Application Publication No. US 2008/0146571 A1, filed December 12, 2007, and published June 19, 2008. View Source
